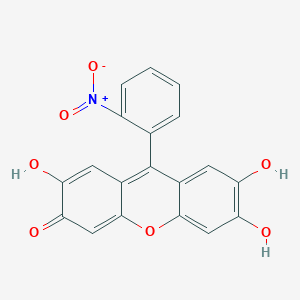
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide
Overview
Description
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide, also known as CTB, is a small molecule drug that has been recently developed for potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for various applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide involves the inhibition of TRPM7. TRPM7 is a protein that functions as both an ion channel and a kinase. This compound binds to the kinase domain of TRPM7, which inhibits its activity. This inhibition leads to a decrease in the influx of calcium ions into cells, which can have various effects on cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of TRPM7. The inhibition of TRPM7 can lead to a decrease in the influx of calcium ions into cells, which can affect various cellular processes. For example, inhibition of TRPM7 by this compound has been shown to decrease cell proliferation and induce cell death in cancer cells. This compound has also been shown to inhibit the migration of cancer cells, which suggests that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide for lab experiments is its specificity for TRPM7. This compound has been shown to inhibit the activity of TRPM7 without affecting other ion channels or kinases. This specificity allows researchers to study the function of TRPM7 without the confounding effects of other proteins. However, one limitation of this compound is its relatively low potency. This compound has an IC50 value of around 20 μM, which means that relatively high concentrations of the compound are required to achieve significant inhibition of TRPM7.
Future Directions
There are several future directions for the use of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide in scientific research. One potential application is as an anti-cancer agent. This compound has been shown to inhibit the proliferation and migration of cancer cells, which suggests that it may have potential as a therapeutic agent for various types of cancer. Another potential application is in the study of other ion channels and kinases. The specificity of this compound for TRPM7 suggests that similar compounds may be developed for other proteins, which could have significant implications for the study of cellular processes. Additionally, the development of more potent analogs of this compound could increase its utility as a research tool.
Scientific Research Applications
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has been found to have various applications in scientific research. One of the primary uses of this compound is as a tool to study the function of a specific protein called TRPM7. TRPM7 is a protein that plays a critical role in various physiological processes, including cell proliferation, cell migration, and cell death. This compound has been shown to inhibit the activity of TRPM7, which allows researchers to study the role of this protein in various cellular processes.
properties
IUPAC Name |
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-14-11(6-17-8)12(16)15(9-2-3-9)5-10-4-13-7-18-10/h4,6-7,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAFLZFNMGHHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(CC2=CN=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-indol-3-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3868220.png)


![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B3868241.png)
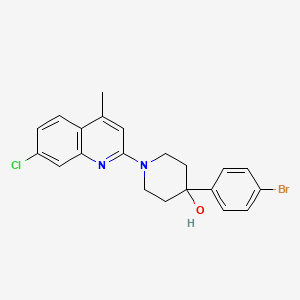
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)
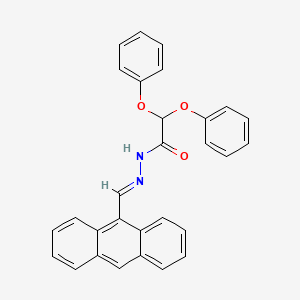
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[4-(2-methoxyphenyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3868294.png)
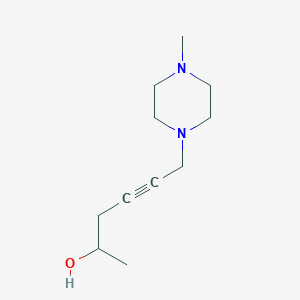

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
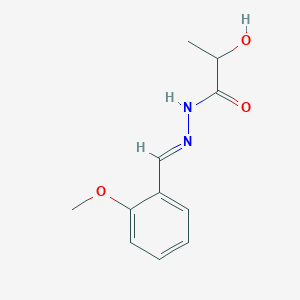
![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)
